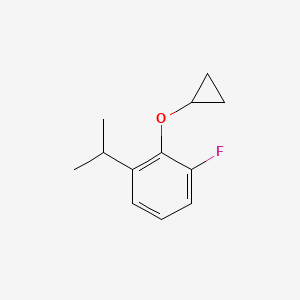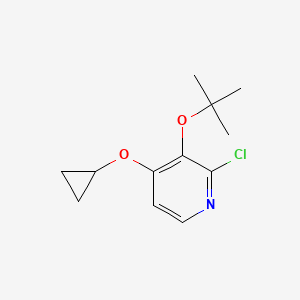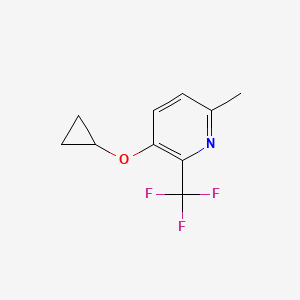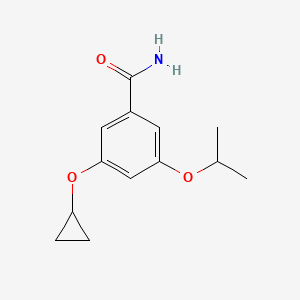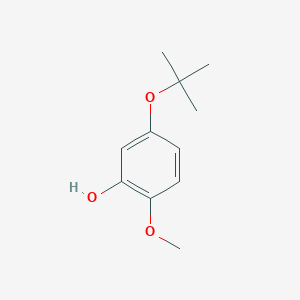
5-(Tert-butoxy)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-butoxy)-2-methoxyphenol: is an organic compound characterized by the presence of a tert-butoxy group and a methoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butoxy)-2-methoxyphenol typically involves the alkylation of 2-methoxyphenol (guaiacol) with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-methoxyphenol+tert-butyl bromideK2CO3,solventthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(Tert-butoxy)-2-methoxyphenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy and methoxy groups direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Tert-butoxy)-2-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Medicine: Research is ongoing to explore the potential of this compound as a lead compound for developing new pharmaceuticals, particularly those targeting oxidative stress-related diseases.
Industry: In the industrial sector, this compound is used in the production of antioxidants and stabilizers for polymers and other materials.
Mecanismo De Acción
The mechanism of action of 5-(Tert-butoxy)-2-methoxyphenol involves its interaction with various molecular targets, including enzymes and receptors. The tert-butoxy and methoxy groups influence the compound’s reactivity and binding affinity. For example, the compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Comparación Con Compuestos Similares
2-Methoxyphenol (Guaiacol): Lacks the tert-butoxy group, making it less sterically hindered and more reactive in electrophilic aromatic substitution reactions.
4-Methoxyphenol (Mequinol): Similar structure but with the methoxy group in the para position, leading to different reactivity and applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): Contains two tert-butyl groups and a methyl group, making it a more effective antioxidant but with different solubility and stability properties.
Uniqueness: 5-(Tert-butoxy)-2-methoxyphenol is unique due to the presence of both tert-butoxy and methoxy groups on the phenol ring, which imparts distinct steric and electronic effects. These effects influence its reactivity and make it a valuable compound for selective synthesis and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-methoxy-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)14-8-5-6-10(13-4)9(12)7-8/h5-7,12H,1-4H3 |
Clave InChI |
OJIBTGAXKVQMGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



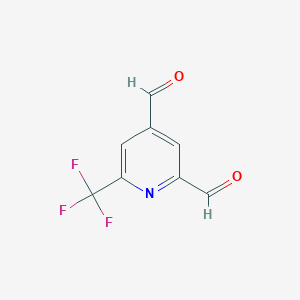



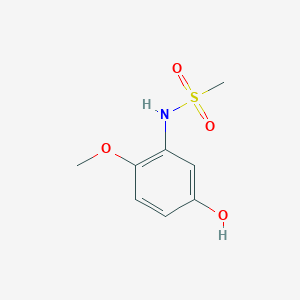
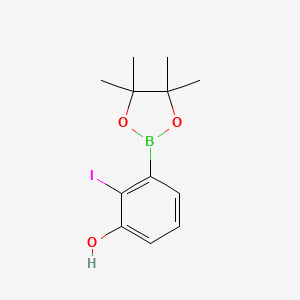
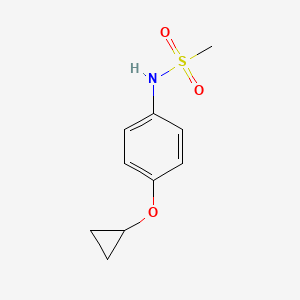
![1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
